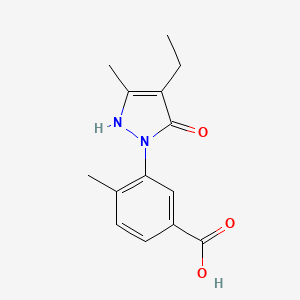

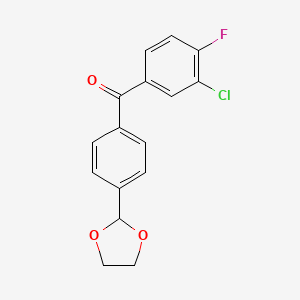

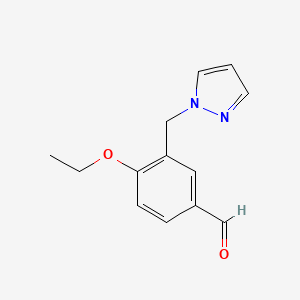

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone (CPDK) is an organic compound with a broad range of applications in the scientific research field. The compound is primarily used in the synthesis of several compounds, and its mechanism of action as well as its biochemical and physiological effects are of great interest to researchers. In

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Applications

Synthesis of Monoprotected 1,4-Diketones Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is involved in the synthesis of monoprotected 1,4-diketones, leveraging photosensitized hydrogen abstraction and trapping by α,β-unsaturated ketones. This method is particularly effective with cyclic enones and offers an alternative for synthesizing 1,4-diketones via radicals, presenting a higher yield compared to thermal initiation (Mosca, Fagnoni, Mella, & Albini, 2001).

Catalyzed Cycloaddition for Cyclopentane Compounds The compound also undergoes oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate in Ni(0)-catalyzed cycloaddition. This process is crucial for producing cyclopentane compounds with carbonyl substituents at the 1,3-position (Ogoshi, Nagata, & Kurosawa, 2006).

Photoinitiated Cationic Polymerization Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is used in the synthesis of substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes. These compounds undergo photoinitiated cationic polymerization, leading to the formation of polyether ketones without any observable ring-opening polymerization of the cyclopropane ring. This process has practical applications in creating materials with specific properties and a controlled degree of polymerization (Al-Doaiss, Klemm, Stadermann, & Moszner, 2001).

Chemical Synthesis and Transformation

Sulfonation and Ring Opening Reactions Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone also plays a role in sulfonation reactions and the formation of various sulfonic acid derivatives. This is evidenced by its reaction with sulfur trioxide, leading to the formation of 1-benzoyl-1,3-propanesultone and subsequent conversion into potassium hydroxypropanesulfonates upon aqueous alkaline work-up. Such reactions are vital in creating specific organic compounds with potential applications in various chemical industries (Ansink & Cerfontain, 1995).

Acid-Catalyzed Ring Opening for Synthesis of Cyclopentanone Derivatives The compound is also involved in acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, aiding the production of cyclopentanone or cyclohexenone derivatives. This process is crucial for synthesizing a variety of complex molecules, demonstrating the compound's versatility in chemical synthesis (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Safety and Hazards

The safety data sheet for a similar compound, cyclopropyl phenyl ketone, indicates that it is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJOJACFMQMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645141 |

Source

|

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone | |

CAS RN |

898760-84-4 |

Source

|

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

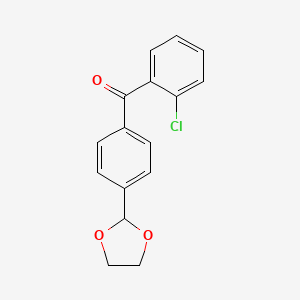

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)

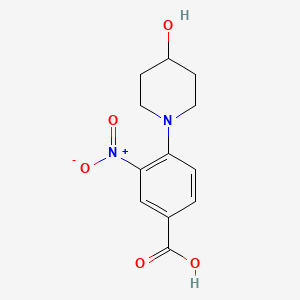

![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)

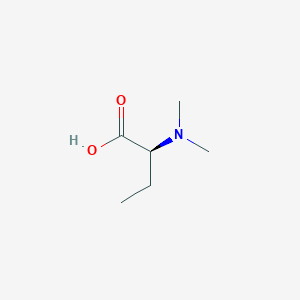

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)